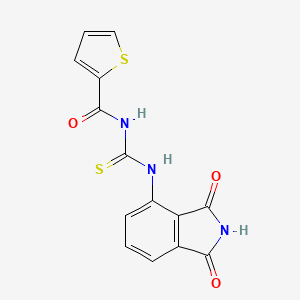

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S2/c18-11-7-3-1-4-8(10(7)13(20)16-11)15-14(21)17-12(19)9-5-2-6-22-9/h1-6H,(H,16,18,20)(H2,15,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKABQNHIQBCSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)NC(=O)C3=CC=CS3)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with phthalic anhydride to form the intermediate phthalimide derivative. This intermediate is then reacted with thiourea to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the phthalimide moiety can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide is its potential as an anticancer agent. Research indicates that compounds with similar structures can restore the function of mutant p53 proteins, which are crucial in regulating the cell cycle and preventing tumor formation. The compound's ability to interact with p53 suggests a promising avenue for developing new cancer therapies .

Mechanism of Action

Studies have shown that this compound may exert its effects through the induction of apoptosis in cancer cells. The presence of both thiophene and isoindoline moieties enhances its interaction with biological targets, potentially leading to increased efficacy against various cancer types .

Material Science

Organic Photovoltaics

this compound has been investigated for its use in organic photovoltaic devices. The thiophene ring contributes to the compound's electronic properties, making it suitable for applications in organic solar cells. Its ability to form stable thin films is crucial for enhancing the efficiency of these devices .

Conductive Polymers

The compound's structure allows it to be incorporated into conductive polymer matrices, which can be utilized in various electronic applications, including sensors and transistors. The combination of its electronic properties and stability makes it a candidate for future research in this area .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Potential to restore mutant p53 function |

| Mechanism: Induction of apoptosis | Enhances efficacy against cancer cells | |

| Material Science | Organic photovoltaics | Suitable for enhancing solar cell efficiency |

| Conductive polymers | Applicable in sensors and transistors |

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its cytotoxic effects on various cancer cell lines. The results indicated significant cell death in p53-mutated cancer cells compared to normal cells, highlighting its selective action against tumor cells .

Case Study 2: Organic Solar Cells

A collaborative research project focused on integrating this compound into organic solar cells demonstrated improved charge transport properties. The devices showed a notable increase in power conversion efficiency when compared to traditional materials used in organic photovoltaics .

Mechanism of Action

The mechanism of action of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Spectroscopic Differences

Thiophene vs. Benzene Substituents

- Thiophene derivatives (e.g., target compound and [7j]) exhibit distinct IR absorption bands at ~1650 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C=S stretching), confirmed via experimental and theoretical calculations .

- Benzene derivatives (e.g., 2-chloro- or 3-nitro-substituted analogs) show shifted NMR signals for aromatic protons (δ 7.5–8.5 ppm) compared to thiophene protons (δ 7.0–7.5 ppm) .

Dioxoisoindolin vs. Imidazolidinone Moieties

- The 1,3-dioxoisoindolin group in the target compound introduces additional carbonyl groups, enhancing hydrogen-bonding capacity compared to imidazolidinone-based analogs (e.g., compounds 7f–7l) . This likely contributes to its higher thermal stability.

Antimicrobial Activity

- Thiophene carboxamides (e.g., N-[(4-nitro-1H-imidazol-2-yl)carbamothioyl]thiophene-2-carboxamide) demonstrate significant antifungal activity against Candida spp. and Aspergillus spp., with MIC values <10 µg/mL .

- Nitrobenzamide derivatives (e.g., 2-nitrobenzamide analog) show weaker activity, suggesting the thiophene ring enhances membrane permeability or target binding .

Antitubercular Activity

- Thiophene carboxamides like 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide inhibit Mycobacterium tuberculosis H37Rv at MIC = 1.56 µg/mL . The target compound’s dioxoisoindolin group may further improve solubility or target engagement (e.g., EthA activation).

Antioxidant and Antitumor Activity

- Metal complexes of N-(6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide exhibit potent antioxidant activity (IC₅₀ = 12–18 µM in DPPH assays) and cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8–14 µM) .

Computational and Crystallographic Insights

- Single-crystal X-ray studies of related compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) reveal dihedral angles of 8.5–13.5° between aromatic rings, favoring planar conformations that enhance π-π interactions .

- DFT calculations on thiophene carboxamides correlate HOMO-LUMO gaps (~4.5 eV) with observed bioactivity, suggesting electron-deficient thiophene rings improve redox activity .

Biological Activity

N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data from various studies.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including the formation of thiophene derivatives and the introduction of carbamothioyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are typically employed to confirm the structure of synthesized compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Anticancer Activity

- Research indicates that derivatives containing thiophene structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to thiophene have shown moderate to high cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 11.20 to 59.61 µg/ml . The incorporation of the isoindolin scaffold may enhance these effects due to its structural properties that favor interactions with biological targets.

-

Antimicrobial Activity

- Compounds similar to this compound have been tested for antibacterial and antifungal properties. Studies have shown that certain thiophene derivatives exhibit activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .

-

P2Y14 Receptor Antagonism

- A related study focused on the design of 4-amide-thiophene-2-carboxyl derivatives as P2Y14 receptor antagonists, which are implicated in inflammatory bowel disease (IBD). The optimized compounds demonstrated subnanomolar antagonistic activity and significant efficacy in experimental colitis models . Although this study does not directly evaluate this compound, it suggests a potential pathway for exploring its anti-inflammatory properties.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Cytotoxicity Mechanisms : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Antimicrobial Mechanisms : The antimicrobial activity could be attributed to membrane disruption or interference with bacterial DNA synthesis.

Case Studies and Experimental Data

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide, and how is its purity validated?

- Methodological Answer : The compound is synthesized via condensation of thiophene-2-carbonyl chloride with a substituted carbamothioyl precursor under reflux in acetonitrile or similar solvents. Purity is validated using melting point analysis, thin-layer chromatography (TLC), and elemental analysis. Advanced characterization employs FT-IR (to confirm thiourea C=S and amide C=O stretches), -/-NMR (to verify substituent integration and coupling), and HR-MS for molecular ion confirmation .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal for resolving bond lengths, angles, and supramolecular interactions (e.g., C–H⋯O/S hydrogen bonds). For example, SC-XRD revealed dihedral angles between aromatic rings (8.5–13.5°) and non-classical hydrogen-bonding motifs in related carboxamide derivatives . FT-IR and NMR data are cross-validated against computational models (e.g., B97D/TZVP-level DFT) to ensure accuracy .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screening includes:

- Antioxidant activity : DPPH and ABTS radical scavenging assays, with IC values compared to ascorbic acid .

- Antitumor activity : MTT assays on cancer cell lines (e.g., MCF-7), with dose-response curves and selectivity indices calculated against non-cancerous cells .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and scalability?

- Methodological Answer :

- Solvent-free synthesis : Thermal fusion at elevated temperatures reduces side reactions and solvent waste .

- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 10–15 minutes vs. hours under reflux) with cyclohexanone/solid supports, enhancing reproducibility .

- Catalyst screening : Basic catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency in carbamothioyl bond formation .

Q. How do computational methods aid in predicting electronic properties and reactivity?

- Methodological Answer :

- Molecular orbitals : DFT calculations (e.g., B97D/TZVP) predict HOMO-LUMO gaps, charge distribution, and electrophilic/nucleophilic sites. For example, a low HOMO-LUMO gap (<3 eV) in analogous compounds correlates with redox activity in biological assays .

- Docking studies : Molecular docking with target proteins (e.g., kinases or DNA topoisomerases) identifies potential binding modes and structure-activity relationships (SARs) .

Q. How are structural discrepancies resolved between experimental and computational data?

- Methodological Answer : Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., SC-XRD vs. DFT-optimized geometries) are addressed by:

- Dynamic effects : MD simulations account for crystal packing forces and solvent interactions .

- Multi-conformational analysis : Boltzmann-weighted NMR chemical shift predictions validate dominant conformers .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, DPPH solvent polarity). Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.